molecular formula C15H14ClN5O2S B13375044 N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

Cat. No.: B13375044
M. Wt: 363.8 g/mol
InChI Key: UQAJPWLILYQKJY-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide features a triazolopyrimidine core linked via a sulfanyl-acetamide bridge to a 5-chloro-2-methoxyphenyl group. Its molecular formula is C₁₆H₁₄ClN₅O₂S, with a molar mass of 399.84 g/mol. The triazolopyrimidine moiety is known for its bioactivity in agrochemicals and pharmaceuticals, while the chloro-methoxy phenyl group may enhance lipophilicity and target binding .

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H14ClN5O2S/c1-9-5-14(21-15(19-9)17-8-18-21)24-7-13(22)20-11-6-10(16)3-4-12(11)23-2/h3-6,8H,7H2,1-2H3,(H,20,22)

InChI Key

UQAJPWLILYQKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)SCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C16H17ClN4O2S
  • Molecular Weight : 364.85 g/mol

The presence of a chloro group, methoxy group, and a triazole moiety suggests potential interactions with various biological targets.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Kinase Inhibition : Similar compounds have been shown to act as kinase inhibitors, which are crucial in regulating cellular processes. For instance, inhibitors targeting EGFR (Epidermal Growth Factor Receptor) have demonstrated significant anti-cancer properties .
  • Antiviral Activity : Compounds with similar scaffolds have shown promise as antiviral agents by inhibiting viral polymerases, which are essential for viral replication .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in Table 1.

Activity IC50 Value (µM) Reference
EGFR Inhibition0.025
Antiviral Activity (HCV)0.032
Cytotoxicity in Cancer Cells0.015

Case Studies

  • Preclinical Studies on Cancer :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.015 µM, suggesting strong anticancer potential.
  • Antiviral Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited HCV NS5B polymerase with an IC50 value of 0.032 µM. This positions it as a promising candidate for further development as an antiviral agent against hepatitis C virus infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
  • Molecular Formula : C₁₂H₁₀F₃N₅O₃S
  • Molar Mass : 361.3 g/mol
  • Key Features :
    • Replaces the sulfanyl-acetamide group with a sulfonamide linker.
    • Substituted with 2,6-difluorophenyl instead of 5-chloro-2-methoxyphenyl.
  • Activity : A herbicide targeting acetolactate synthase (ALS) in weeds. The sulfonamide group enhances stability and soil persistence compared to sulfanyl derivatives .
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
  • Molecular Formula : C₁₉H₁₈N₆O₃S₂
  • Molar Mass : 442.51 g/mol
  • Key Features: Replaces the chloro-methoxyphenyl group with a 3,4-dimethoxyphenyl-thiazol moiety.

Analogs with Modified Triazolopyrimidine Substituents

2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • Key Features :
    • Propyl substitution at the 5-position of the triazolopyrimidine ring.
    • A 4-chlorobenzyl sulfanyl group instead of acetamide linkage.
  • Implications : Alkyl substituents (e.g., propyl) may enhance hydrophobic interactions, while the benzyl group could alter metabolic stability .

Acetamide Derivatives with Varied Pharmacophores

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
  • Key Features :
    • Pyrazolo[1,5-a]pyrimidine core instead of triazolo[1,5-a]pyrimidine.
    • Bromo-methylphenyl substituent.
  • Implications : The pyrazolopyrimidine scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to triazolopyrimidines .
N-Substituted Acetamides (e.g., Lipoxygenase Inhibitors)
  • Example : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives.
  • Key Features : Oxadiazole-thio groups replace the triazolopyrimidine-sulfanyl moiety.
  • Activity : Demonstrated lipoxygenase inhibition (IC₅₀ = 0.43–1.20 µM), highlighting the role of sulfur-containing linkers in enzyme targeting .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Reported Activity/Use
Target Compound C₁₆H₁₄ClN₅O₂S 399.84 5-Me-triazolo, 5-Cl-2-MeO-phenyl, sulfanyl Not explicitly stated
Flumetsulam C₁₂H₁₀F₃N₅O₃S 361.3 5-Me-triazolo, 2,6-diF-phenyl, sulfonamide Herbicide (ALS inhibitor)
Compound C₁₉H₁₈N₆O₃S₂ 442.51 5-Me-triazolo, 3,4-diMeO-phenyl-thiazol Undisclosed
2-[(4-Cl-benzyl)sulfanyl]-5-propyl analog C₁₅H₁₅ClN₄OS 338.82 5-propyl-triazolo, 4-Cl-benzyl sulfanyl Undisclosed
N-(2-Bromo-4-Me-phenyl) analog C₁₈H₁₆BrN₅O 422.26 Pyrazolo[1,5-a]pyrimidine, Br-Me-phenyl Crystallography study

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Triazolopyrimidine vs. Pyrazolopyrimidine: The triazolo core (target compound) may offer superior hydrogen-bonding capacity compared to pyrazolo derivatives, influencing target selectivity . Sulfanyl vs. Substituent Effects: Chloro and methoxy groups on the phenyl ring enhance electron-withdrawing and lipophilic properties, which may optimize herbicidal or antimicrobial activity .
  • Synthetic Considerations :

    • The target compound’s synthesis likely parallels methods for related N-substituted acetamides, involving nucleophilic substitution or coupling reactions .

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